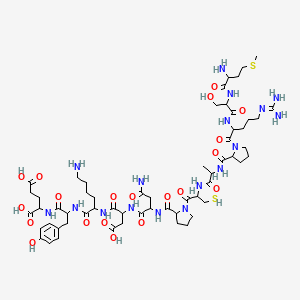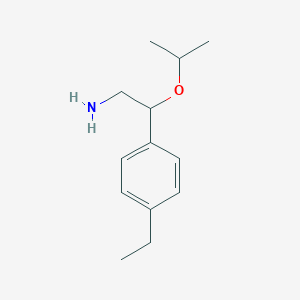![molecular formula C13H20N4O B12108333 N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide is a chemical compound with the molecular formula C13H20N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring, a piperazine ring, and a carboxamide group.
准备方法
合成路线和反应条件
N-[3-(氨基甲基)苯基]-4-甲基哌嗪-1-甲酰胺的合成通常涉及多个步骤。一种常见的方法包括在合适的偶联剂的存在下,使3-(氨基甲基)苯胺与4-甲基哌嗪反应。反应条件通常需要二氯甲烷或乙醇等溶剂,并且反应通常在室温或略微升高的温度下进行。
工业生产方法
在工业环境中,N-[3-(氨基甲基)苯基]-4-甲基哌嗪-1-甲酰胺的生产可能涉及大规模的间歇或连续流动过程。使用自动化反应器和精确控制反应参数可确保最终产品的产率和纯度高。工业方法也侧重于优化反应条件,以最大程度地减少废物并降低生产成本。
化学反应分析
反应类型
N-[3-(氨基甲基)苯基]-4-甲基哌嗪-1-甲酰胺会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以发生亲核取代反应,其中氨基甲基或哌嗪环可以被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;反应通常在乙醇或四氢呋喃等溶剂中进行。
取代: 卤化物、胺或硫醇等各种亲核试剂;反应在二氯甲烷或乙腈等溶剂中进行。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生相应的羧酸或酮,而还原可能会产生胺或醇。取代反应可以导致具有不同官能团的各种衍生物。
科学研究应用
N-[3-(氨基甲基)苯基]-4-甲基哌嗪-1-甲酰胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子和作为各种有机反应中试剂的基石。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗应用,例如开发针对特定疾病的新药。
工业: 用于生产特种化学品,并用作合成药物和农用化学品的中间体。
作用机制
N-[3-(氨基甲基)苯基]-4-甲基哌嗪-1-甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而起作用,从而调节它们的活性。例如,它可能会抑制参与疾病途径的某些酶或激活触发有益细胞反应的受体。确切的分子靶标和途径取决于具体的应用以及使用该化合物的生物学背景。
相似化合物的比较
N-[3-(氨基甲基)苯基]-4-甲基哌嗪-1-甲酰胺可以与其他类似化合物进行比较,例如:
N-[3-(氨基甲基)苄基]乙酰胺定: 该化合物也包含连接到苯环的氨基甲基,但在存在乙酰胺定基团而不是哌嗪环方面有所不同。
N-[3-(氨基甲基)-4-氟苯基]-5-(4-氟苯基)-5-(三氟甲基)-4,5-二氢异恶唑-3-胺: 该化合物包括一个氟化的苯环和一个异恶唑环,使其在结构上与N-[3-(氨基甲基)苯基]-4-甲基哌嗪-1-甲酰胺不同。
N-[3-(氨基甲基)苯基]-4-甲基哌嗪-1-甲酰胺的独特性在于其官能团的特定组合,这赋予了其独特的化学和生物特性。这使得它成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C13H20N4O |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-16-5-7-17(8-6-16)13(18)15-12-4-2-3-11(9-12)10-14/h2-4,9H,5-8,10,14H2,1H3,(H,15,18) |
InChI 键 |
JNFRFQOEHTZSKT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)

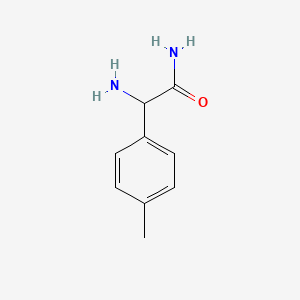
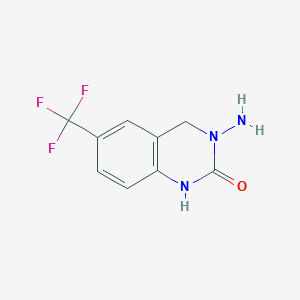
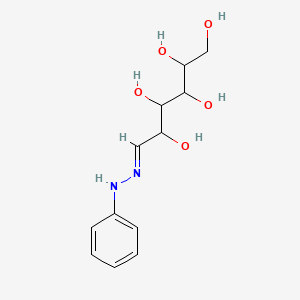
![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)

amine](/img/structure/B12108302.png)
